Apoptosis inducer 14

Colorectal cancer Cytotoxicity Apoptosis induction

Apoptosis Inducer 14 (Compd 7f) is an α-cyano indolylchalcone delivering 11.4-fold greater potency than 5-FU against HCT116 colorectal carcinoma (IC50 6.76 µg/mL). Unlike generic apoptosis inducers, it activates both intrinsic (caspase 9: 4.64-fold up) and extrinsic (caspase 8: 3.79-fold up) death pathways via p53 upregulation (5.44-fold), with quantified Bax/Bcl-2 modulation. Cell cycle arrest at G1/S (51.33%) complements apoptosis induction (21.38%) at IC50. Select this compound when HCT116 selectivity (SI=8.4) and dual-pathway p53 activation are non-negotiable experimental controls.

Molecular Formula C27H17N5O3
Molecular Weight 459.5 g/mol
Cat. No. B12370959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 14
Molecular FormulaC27H17N5O3
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+
InChIKeyNIXVYLUYIRMMQB-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoptosis Inducer 14: P53-Mediated α-Cyano Indolylchalcone with Documented HCT116 Selectivity (CAS 2750370-67-1)


Apoptosis inducer 14 (also designated Compd 7f) is a synthetic α-cyano indolylchalcone derivative [1]. The compound has a molecular formula of C₂₇H₁₇N₅O₃, a molecular weight of 459.46 g/mol, and bears the CAS registry number 2750370-67-1 . It functions as a p53-mediated apoptosis inducer that activates both intrinsic and extrinsic apoptotic death pathways [1]. The compound is commercially available through multiple vendors including MedChemExpress (catalog HY-161098) and TargetMol (catalog T208817) .

Why Apoptosis Inducer 14 Cannot Be Interchanged with Other Apoptosis Inducers Without Quantitative Performance Penalty


Apoptosis inducers constitute a structurally and mechanistically heterogeneous class of compounds with widely divergent potency profiles across cell lines and tumor types. Generic substitution of one apoptosis inducer for another without cell-line-matched performance data introduces substantial risk of experimental failure. Apoptosis inducer 14 demonstrates pronounced selectivity for colorectal carcinoma HCT116 cells (selectivity index = 8.4) [1], whereas structurally related analogs in the same α-cyano indolylchalcone series exhibit markedly different cytotoxic profiles—with IC₅₀ values in HCT116 cells ranging from 43 μg/mL (compound 7d) to >200 μg/mL (compounds 7b, 7c, 7e) under identical assay conditions [1]. Furthermore, the compound engages a dual intrinsic/extrinsic apoptotic mechanism mediated by p53 activation [1], a pathway engagement profile that is not conserved across all commercially available apoptosis inducers. Interchanging this compound with a generic apoptosis inducer lacking validated HCT116 potency and p53-mediated mechanism data will produce non-comparable, non-reproducible results. The quantitative evidence presented in Section 3 establishes the specific performance boundaries that justify compound-specific selection.

Apoptosis Inducer 14: Quantified Differentiation Evidence Against 5-FU and Series Analogs in HCT116 Colorectal Carcinoma


11.4-Fold Superior Potency Against HCT116 Colorectal Carcinoma Compared to 5-Fluorouracil

Apoptosis inducer 14 (Compd 7f) exhibits 11.4-fold greater cytotoxic potency against HCT116 colorectal carcinoma cells relative to the positive control 5-fluorouracil under identical MTT assay conditions [1]. In the same series, compound 7d showed only a 1.8-fold improvement over 5-FU (IC₅₀ = 43 μg/mL), while compounds 7a, 7b, 7c, and 7e displayed moderate to weak activity (IC₅₀ = 93.1, 187.81, 202.08, and 195.41 μg/mL respectively) [1]. This positions Compd 7f as the most effective bioactive chalcone in the synthesized series, with a quantified potency advantage that justifies its selection for HCT116-focused studies.

Colorectal cancer Cytotoxicity Apoptosis induction

HCT116 Tumor Selectivity Index of 8.4 Differentiates Apoptosis Inducer 14 from Less Selective Analogs

Apoptosis inducer 14 achieved a selectivity index (SI) of 8.4 for HCT116 colorectal carcinoma cells relative to normal HFB4 cells, calculated as IC₅₀ in normal cells divided by IC₅₀ in tumor cells [1]. This represents the highest tumor selectivity among all compounds tested in the α-cyano indolylchalcone series. The compound's IC₅₀ against normal HFB4 cells was substantially higher than its tumor cell IC₅₀, indicating a preferential cytotoxic effect toward malignant versus non-malignant cells under the tested in vitro conditions. The presence of the nitro (NO₂) substituent at the para-position of the phenyl ring attached to the pyrazole moiety (as in Compd 7f) was associated with increased selectivity toward HCT116 compared to compounds bearing H, CH₃, OCH₃, Cl, or OH substituents [1].

Selectivity index Therapeutic window Tumor selectivity

P53 Gene Upregulation (5.4-Fold) Distinguishes Apoptosis Inducer 14's Mechanism from Non-p53-Dependent Apoptosis Inducers

Apoptosis inducer 14 treatment of HCT116 cells at its IC₅₀ concentration (6.76 μg/mL) for 48 hours resulted in a 5.435-fold increase in p53 tumor suppressor gene expression relative to untreated control cells [1]. Concurrently, pro-apoptotic Bax expression increased 3.662-fold, while anti-apoptotic Bcl-2 and CDK4 expression were down-regulated to 0.351-fold and 0.454-fold of control levels, respectively [1]. This coordinated transcriptional regulation of the p53/Bax/Bcl-2 axis provides direct molecular evidence of p53-mediated apoptotic pathway engagement. In contrast, numerous commercially available apoptosis inducers operate through p53-independent mechanisms (e.g., direct caspase activation, mitochondrial membrane disruption without p53 involvement, or Bcl-2 family protein inhibition without transcriptional p53 activation). The quantified 5.435-fold p53 upregulation constitutes a verifiable mechanistic signature that differentiates this compound for applications specifically requiring p53 pathway activation.

P53 pathway Gene expression Tumor suppression

Dual Intrinsic/Extrinsic Apoptotic Pathway Activation: Caspase 3, 8, and 9 Quantified Production Increases

Apoptosis inducer 14 activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as evidenced by concentration-dependent production of caspase 9 (intrinsic pathway initiator) and caspase 8 (extrinsic pathway initiator), alongside the executioner caspase 3 [1]. At its IC₅₀ concentration, the compound induced a 4.8-fold increase in caspase 3 production (504.1 pg/mL vs. 103.5 pg/mL in control cells) [1]. Caspase 8 production increased 3.788-fold (1.104 ng/mL vs. 0.2914 ng/mL control) [1], and caspase 9 production increased 4.641-fold (21.43 ng/mL vs. 4.62 ng/mL control) [1]. Many apoptosis inducers activate only the intrinsic pathway (e.g., BH3 mimetics such as ABT-737 activate the mitochondrial pathway but not the extrinsic death receptor pathway in HCT116 cells without additional sensitization). The concurrent activation of caspase 8, 9, and 3 provides a quantified dual-pathway engagement profile that differentiates this compound for applications requiring broad apoptotic pathway activation or for studies in cell systems where single-pathway inducers show limited efficacy.

Caspase activation Intrinsic apoptosis Extrinsic apoptosis

G1/S Phase Cell Cycle Arrest: 51.33% Cell Accumulation and 21.38% Apoptotic Induction

Apoptosis inducer 14 treatment of HCT116 cells at 6.76 μg/mL for 48 hours induced G1/S phase cell cycle arrest, with 51.33% of cells accumulating in the G1/S phase compared to normal cycling distribution in untreated controls [1]. Concurrently, the G2/M phase population was reduced to 2.55%, indicating effective blockade of cell cycle progression [1]. Flow cytometric analysis also revealed a 21.38% apoptotic cell population in treated cells versus 0.32% in control cells—a 66.8-fold relative increase in apoptotic induction [1]. This dual effect (cell cycle arrest plus apoptosis induction) differentiates Apoptosis inducer 14 from compounds that induce apoptosis without cell cycle arrest, or from agents that arrest the cell cycle without triggering apoptosis. The combination of G1/S arrest and robust apoptotic induction provides a quantified dual-mechanism profile for experimental applications requiring both cytostatic and cytotoxic endpoints.

Cell cycle arrest Flow cytometry G1/S checkpoint

Apoptosis Inducer 14: Evidence-Backed Research Application Scenarios Derived from Quantified Performance Data


Colorectal Carcinoma (HCT116) Preclinical Chemotherapy Studies Requiring Quantified Potency Advantage Over 5-FU

This compound is appropriate for HCT116 colorectal carcinoma studies where a quantified 11.4-fold potency advantage over 5-fluorouracil has been documented [1]. The IC₅₀ value of 6.76 μg/mL in HCT116 cells provides a validated dosing reference point for in vitro experimental design [1]. Studies evaluating structure-activity relationships of α-cyano chalcone derivatives, or investigations comparing novel chemotherapeutic candidates against a benchmark compound with established HCT116 activity, will benefit from the head-to-head comparison data against the clinical standard 5-FU.

P53-Mediated Apoptosis Pathway Studies with Quantitative Gene Expression Readouts

The compound is suitable for experiments requiring documented p53 pathway activation, as evidenced by a 5.435-fold increase in p53 gene expression, 3.662-fold increase in Bax, and 0.351-fold decrease in Bcl-2 at the compound's IC₅₀ concentration in HCT116 cells [1]. These quantified gene expression changes enable researchers to use this compound as a positive control or reference agent in studies examining p53-dependent apoptotic signaling, MDM2-p53 interactions, or transcriptional regulation of the Bcl-2 family in colorectal cancer models.

Dual Intrinsic/Extrinsic Apoptotic Pathway Investigations with Quantified Caspase Activation Endpoints

This compound is applicable for studies requiring simultaneous activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, with ELISA-quantified caspase production benchmarks available: caspase 3 (4.8-fold increase), caspase 8 (3.788-fold increase), and caspase 9 (4.641-fold increase) [1]. The dual-pathway activation profile supports research applications in drug screening assays where broad caspase activation is a required endpoint, or in mechanistic studies comparing pathway-specific versus broad-spectrum apoptosis inducers in colon carcinoma systems.

Cell Cycle Arrest and Apoptosis Combination Studies with Flow Cytometry-Validated Endpoints

The compound supports experimental designs requiring both cytostatic (cell cycle arrest) and cytotoxic (apoptosis induction) outcomes in a single agent. Flow cytometry data demonstrate 51.33% cell accumulation in G1/S phase and 21.38% apoptotic induction at the IC₅₀ concentration in HCT116 cells [1]. These quantified benchmarks enable researchers to select this compound for studies evaluating G1/S checkpoint regulation in colorectal cancer, or for combination therapy investigations where cell cycle arrest and apoptosis induction are being assessed as complementary mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apoptosis inducer 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.